2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide
Description
This compound is a quinolinone derivative featuring a 1,4-dihydroquinolin-4-one core substituted with a benzoyl group at position 3 and a fluorine atom at position 4. The acetamide side chain is linked to a 4-fluorophenyl group, contributing to its structural uniqueness. The fluorine atoms and benzoyl moiety likely enhance electronic properties and metabolic stability, while the acetamide group may facilitate hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O3/c25-16-6-9-18(10-7-16)27-22(29)14-28-13-20(23(30)15-4-2-1-3-5-15)24(31)19-12-17(26)8-11-21(19)28/h1-13H,14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPWMILXQHBPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the benzoyl group: This step involves the acylation of the quinoline core using benzoyl chloride in the presence of a base such as pyridine.
Formation of the acetamide moiety: This involves the reaction of the intermediate with 4-fluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for its potential biological activities and therapeutic applications.
Medicine
In medicine, the compound could be studied for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs, focusing on structural variations, physicochemical properties, and synthesis efficiency.
Substituent Effects on the Quinolinone Core
- Target Compound: Features a 3-benzoyl-6-fluoro substitution on the quinolinone core.
- Compound (N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide): Differs by a 4-methylbenzoyl substituent (instead of benzoyl) and a 3,4-difluorophenyl acetamide group. The additional fluorine on the phenyl ring could further modulate solubility and binding affinity .
Acetamide Side Chain Modifications
- Target Compound : N-(4-fluorophenyl) acetamide. A single fluorine atom on the phenyl ring balances electron-withdrawing effects and hydrophobicity.
- Compound (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide, 2c): Substitutes the quinolinone core with a simpler acetamide structure. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability. Reported melting point (123°C) and synthesis yield (72%) suggest moderate crystallinity and efficient synthesis .
- Compound (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide, AJ5d): Replaces the quinolinone core with a quinazolinone-thioacetamide hybrid. The thioether linkage and chlorophenyl group may alter redox properties and bioavailability. A lower synthesis yield (61%) indicates challenges in steric or electronic compatibility during synthesis .
Physicochemical and Spectral Properties
A comparative table of key properties is provided below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
